PARP-1 Catalytic Domain Inhibition: 4-Substituted Benzamide versus Unsubstituted Benzamide
The 4-(piperazin-1-yl)benzamide scaffold demonstrates dramatically enhanced PARP-1 catalytic domain inhibition compared to unsubstituted benzamide. While simple benzamide itself is a weak PARP inhibitor (IC₅₀ ~20–50 µM) [1], the 4-(piperazin-1-yl)benzamide derivative achieves an IC₅₀ of 7 nM against the human PARP-1 catalytic domain (residues 662–1011) expressed in Escherichia coli BL21(DE3) [2]. This represents an approximately 3,000- to 7,000-fold improvement in potency attributable to the piperazine substitution at the para position, which introduces additional hydrogen-bonding and electrostatic interactions within the PARP-1 NAD⁺-binding pocket.
| Evidence Dimension | PARP-1 catalytic domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM |
| Comparator Or Baseline | Unsubstituted benzamide: IC₅₀ ~20–50 µM (class-level benchmark for benzamide PARP inhibitors) |
| Quantified Difference | ~2,900- to 7,100-fold greater potency |
| Conditions | Human PARP-1 catalytic domain (residues 662–1011), E. coli BL21(DE3) expression, 30-min pre-incubation [2] |
Why This Matters
For oncology probe development, the 7 nM IC₅₀ places this scaffold within the potency range required for cellular target engagement studies, whereas unsubstituted benzamide would require millimolar concentrations incompatible with selective PARP-1 interrogation.
- [1] Scilit. New inhibitors of poly(ADP-ribose) polymerase and their potential therapeutic targets. Benzamide class PARP inhibitors: IC₅₀ ~20–50 μM. https://www.scilit.net View Source
- [2] BindingDB. BDBM50549411 (CHEMBL4776661). PARP-1 catalytic domain inhibition: IC₅₀ = 7 nM. Assay: Inhibition of human PARP-1 catalytic domain (662–1011) expressed in E. coli BL21(DE3), 30-min pre-incubation. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50549411 View Source
